Antibiotic BL-S 339

Antibacterial susceptibility testing Assay medium effect Cephalosporin pharmacology

Antibiotic BL-S 339 (CAS 40158-24-5) is a semi-synthetic, parenteral first-generation cephalosporin antibiotic originally developed by Bristol Laboratories (Bristol-Myers Co.). Its full chemical name is (6R-trans)-7-((((1-imino-2-phenylethyl)amino)acetyl)amino)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, with a molecular formula of C₂₁H₂₂N₆O₄S₃ and a molecular weight of 518.6 g/mol.

Molecular Formula C21H22N6O4S3
Molecular Weight 518.6 g/mol
CAS No. 40158-24-5
Cat. No. B1195971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic BL-S 339
CAS40158-24-5
SynonymsBL-S 339
BL-S-339
Molecular FormulaC21H22N6O4S3
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN=C(CC4=CC=CC=C4)N)SC2)C(=O)O
InChIInChI=1S/C21H22N6O4S3/c1-11-25-26-21(34-11)33-10-13-9-32-19-16(18(29)27(19)17(13)20(30)31)24-15(28)8-23-14(22)7-12-5-3-2-4-6-12/h2-6,16,19H,7-10H2,1H3,(H2,22,23)(H,24,28)(H,30,31)
InChIKeyFRZDOWDOYKMQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibiotic BL-S 339 (CAS 40158-24-5): Chemical Identity, Class, and Baseline Characteristics for Scientific Procurement


Antibiotic BL-S 339 (CAS 40158-24-5) is a semi-synthetic, parenteral first-generation cephalosporin antibiotic originally developed by Bristol Laboratories (Bristol-Myers Co.) [1]. Its full chemical name is (6R-trans)-7-((((1-imino-2-phenylethyl)amino)acetyl)amino)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, with a molecular formula of C₂₁H₂₂N₆O₄S₃ and a molecular weight of 518.6 g/mol [2]. BL-S 339 features a distinctive phenylacetimidoylaminoacetamido moiety at the 7-position and a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl substituent at the 3-position, a side-chain architecture shared with cephanone and cefazolin [2]. The compound was characterized as a broad-spectrum agent with in vitro antibacterial activity that is markedly dependent on the assay medium composition, a property that distinguishes it mechanistically from cephalothin and other first-generation cephalosporins [1].

Why Generic Cephalosporin Substitution Cannot Replace Antibiotic BL-S 339 for Targeted Research Applications


Although BL-S 339 belongs to the first-generation cephalosporin class alongside cephalothin, cefazolin, and cephaloridine, its pharmacological behavior diverges from these analogs in ways that preclude simple functional substitution [1]. The compound's in vitro antibacterial expression is profoundly modulated by the assay medium—an effect not observed with cephalothin—meaning that potency comparisons drawn from standard Mueller-Hinton broth will systematically underestimate BL-S 339's activity relative to nutrient agar-based assessments [1]. Furthermore, despite sharing the phenylacetimidoylaminoacetamido 7-acyl moiety with cefazolin and cephanone, BL-S 339 carries a distinct 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at the C-3 position that confers a unique combination of pharmacokinetic properties, including a 3-fold higher blood concentration and 3-fold higher urinary recovery compared to cephalothin in preclinical models [1][2]. These compound-specific attributes cannot be assumed for any other cephalosporin in the class, making BL-S 339 irreplaceable for studies requiring this precise structure-activity and pharmacokinetic profile [1].

Antibiotic BL-S 339: Comparative Quantitative Evidence Against Cephalothin and Structural Analogs for Procurement Decision-Making


Medium-Dependent In Vitro Antibacterial Activity: BL-S 339 vs. Cephalothin in Nutrient Agar versus Mueller-Hinton Medium

BL-S 339 demonstrates a pronounced, compound-specific dependence on assay medium composition that is not shared by cephalothin. When tested in nutrient agar, BL-S 339 was more active than cephalothin against strains of Diplococcus pneumoniae, Streptococcus pyogenes, Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Enterobacter, and indole-positive Proteus sp. [1]. However, when the assay medium was switched to Mueller-Hinton medium, the activity of BL-S 339—especially against gram-negative bacteria—was reduced substantially, whereas cephalothin's activity was virtually unaffected by the medium change [1]. This differential medium sensitivity represents a unique property of BL-S 339 that is not observed with the comparator cephalothin [1].

Antibacterial susceptibility testing Assay medium effect Cephalosporin pharmacology

In Vivo Therapeutic Efficacy: Subcutaneous BL-S 339 vs. Cephalothin in Murine Systemic Infection Models

The in vivo antibacterial activity of BL-S 339 correlated with its superior performance in nutrient agar rather than Mueller-Hinton medium. When administered subcutaneously to mice with systemic infections, BL-S 339 was therapeutically more efficacious than cephalothin against infections caused by both gram-positive and gram-negative bacteria [1]. This in vivo superiority aligns with BL-S 339's enhanced activity in nutrient agar, suggesting that the nutrient agar condition better predicts in vivo outcome for this specific compound [1].

In vivo efficacy Murine infection model Cephalosporin PD50

Blood Concentration Advantage: 3-Fold Higher Systemic Exposure of BL-S 339 vs. Cephalothin After Intramuscular Administration

Following intramuscular administration to mice, the blood concentrations achieved with BL-S 339 were three times those achieved with cephalothin [1]. This 3-fold pharmacokinetic advantage in systemic exposure is a quantifiable differentiator that separates BL-S 339 from its closest comparator. The enhanced blood levels were achieved despite equivalent human serum protein binding between the two compounds [1], indicating that the higher blood concentration is attributable to absorption or distribution differences rather than differential protein binding.

Pharmacokinetics Blood concentration Intramuscular absorption

Urinary Excretion Efficiency: 3-Fold Higher 24-Hour Urinary Recovery of BL-S 339 vs. Cephalothin in Rats

Recovery of BL-S 339 in the urine within the 24-hour period after intramuscular administration to rats was three times that of cephalothin [1]. This 3-fold higher urinary recovery indicates significantly more efficient renal elimination of the intact active drug, a property that has direct implications for urinary tract infection models where high urinary drug concentrations are therapeutically desirable. The higher urinary recovery, combined with the 3-fold higher blood concentration, suggests that BL-S 339 undergoes less non-renal clearance or metabolic degradation than cephalothin in the rodent model [1].

Renal excretion Urinary recovery Cephalosporin elimination

Human Serum Protein Binding Parity: BL-S 339 Binds to the Same Extent as Cephalothin

BL-S 339 was bound to human serum proteins to the same extent as cephalothin [1]. This binding parity is noteworthy because it isolates the 3-fold blood concentration and urinary recovery advantages of BL-S 339 from any confounding effect of differential protein binding. Since cephalothin is approximately 65–70% protein-bound in human serum, BL-S 339 can be inferred to exhibit a similar free fraction, meaning the pharmacokinetic advantages observed are attributable to absorption, distribution, or elimination mechanisms rather than to a higher unbound drug fraction [1].

Serum protein binding Pharmacokinetic modeling Free drug concentration

Structural Differentiation from Cefazolin and Cephanone: Shared 7-Acyl Moiety, Distinct C-3 Substituent

BL-S 339 shares the phenylacetimidoylaminoacetamido 7-acyl side chain with cefazolin and cephanone, placing it within a structurally defined subfamily of first-generation cephalosporins [1]. However, unlike cefazolin—which carries a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl group at C-3 identical in heterocyclic composition to BL-S 339 but differs in the 7-acyl moiety—BL-S 339 uniquely combines both the phenylacetimidoylaminoacetamido 7-acyl group and the 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl C-3 substituent in a single molecule [1][2]. This dual structural feature distinguishes BL-S 339 from all other cephalosporins described at the time, making it a unique chemical entity for structure-activity relationship (SAR) studies exploring the contribution of the phenylacetimidoylaminoacetamido moiety to the medium-dependent activity phenotype [1].

Structure-activity relationship Cephalosporin C-3 modification Thiadiazole side chain

Antibiotic BL-S 339: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Medium-Dependent Antibacterial Activity as a Probe for Cephalosporin Pharmacodynamic Modeling

BL-S 339's uniquely pronounced medium-dependent antibacterial activity—superior to cephalothin in nutrient agar but substantially reduced in Mueller-Hinton medium—makes it an ideal tool compound for studying how assay conditions modulate the expression of cephalosporin activity in vitro [1]. Researchers investigating the translational gap between in vitro susceptibility testing and in vivo efficacy can use BL-S 339 as a model system where the choice of medium dictates the observed potency, providing a platform to identify medium components that better predict in vivo outcome. The demonstrated correlation between nutrient agar activity and in vivo efficacy for BL-S 339 further supports its use in pharmacodynamic model validation [1].

Preclinical Pharmacokinetic Reference Standard for Cephalosporin Blood and Urine Exposure Studies

With a 3-fold higher blood concentration and 3-fold higher 24-hour urinary recovery compared to cephalothin in rodent models, BL-S 339 serves as a high-exposure comparator for preclinical pharmacokinetic studies of cephalosporin absorption, distribution, and renal elimination [1]. Its equivalent serum protein binding to cephalothin eliminates protein binding as a confounding variable, allowing researchers to attribute pharmacokinetic differences to absorptive or eliminatory mechanisms. This makes BL-S 339 a valuable reference compound for studies of structure-pharmacokinetic relationships within the cephalosporin class [1].

Structure-Activity Relationship (SAR) Probe for the Phenylacetimidoylaminoacetamido 7-Acyl Pharmacophore

BL-S 339 uniquely combines the phenylacetimidoylaminoacetamido 7-acyl moiety—shared with cefazolin and cephanone—with a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl C-3 substituent [1][2]. This structural combination is not replicated in any other reported cephalosporin, making BL-S 339 an irreplaceable SAR probe for dissecting the contribution of this specific 7-acyl group to antibacterial spectrum, medium-dependent activity, and pharmacokinetic behavior. Medicinal chemistry programs exploring cephalosporin C-7 modifications can use BL-S 339 as a benchmark for the phenylacetimidoylaminoacetamido pharmacophore in head-to-head comparisons with alternative 7-acyl derivatives [1].

Experimental Urinary Tract Infection Model Compound Leveraging High Urinary Excretion

The 3-fold higher 24-hour urinary recovery of BL-S 339 relative to cephalothin in rats positions this compound as a mechanistically advantageous candidate for experimental urinary tract infection (UTI) models [1]. High urinary concentrations of active drug are a critical determinant of efficacy in UTI, and BL-S 339's enhanced renal elimination of intact antibiotic—combined with its broad-spectrum activity against E. coli, Klebsiella pneumoniae, and indole-positive Proteus species in nutrient agar—makes it suitable for preclinical UTI efficacy studies where cephalothin would be limited by lower urinary drug levels [1].

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